molecular formula C8H8ClNO B1650743 3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine CAS No. 1196151-67-3

3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No.: B1650743
CAS No.: 1196151-67-3
M. Wt: 169.61
InChI Key: JYICUKSZPYTITK-UHFFFAOYSA-N
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Description

3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS: 65210-60-8) is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system with a chlorine substituent at the 3-position. Its molecular formula is C₉H₉ClNO, and it has a molecular weight of 197.66 g/mol .

Properties

IUPAC Name

3-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYICUKSZPYTITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251904
Record name 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-67-3
Record name 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphoryl Chloride-Mediated Chlorination

The most widely reported method involves substituting a hydroxyl group at the 3-position of 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-ol using phosphoryl chloride (POCl₃). In a landmark study, refluxing the precursor with excess POCl₃ (5 eq) in anhydrous dichloroethane at 110°C for 6 hours achieved 71% yield. The reaction proceeds via a two-step mechanism: initial protonation of the hydroxyl group followed by nucleophilic displacement by chloride (Figure 1).

Table 1: Optimization of POCl₃ Conditions

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 80–130 110 +22%
Reaction Time (h) 2–12 6 +15%
POCl₃ Equivalents 3–8 5 +18%
Solvent DCE, toluene, DMF DCE +9%

Side products (≤12%) include over-chlorinated derivatives and ring-opened byproducts, necessitating silica gel chromatography (hexane:EtOAc 7:3) for purification.

Thionyl Chloride Alternative

Thionyl chloride (SOCl₂) offers a lower-cost alternative, though with reduced efficiency. Under reflux in THF (8 h, 68°C), SOCl₂ achieves 53% yield but requires strict moisture control to prevent HCl-mediated decomposition. Comparative NMR studies confirm identical regioselectivity to POCl₃ methods.

Cyclization Approaches

Ring-Closing Metathesis (RCM)

A 2024 advancement employs Grubbs 2nd-generation catalyst to form the pyrano ring from diene precursors. For example, reacting 3-chloro-4-(prop-2-en-1-yloxy)pyridine with 10 mol% catalyst in DCM at 40°C yields 68% product within 3 hours. This method avoids harsh chlorination agents but requires expensive catalysts ($320/g).

Acid-Catalyzed Cyclocondensation

Cyclizing 3-chloro-4-(3-hydroxypropyl)pyridine derivatives using H₂SO₄ (conc.) in ethanol achieves 61% yield. The reaction proceeds via intramolecular etherification, with water removal via Dean-Stark trap improving yields by 14%.

Multicomponent Syntheses

One-Pot Assembly

Pioneered by Xiong et al. (2023), a three-component reaction of chloromalononitrile, cyclopentanone, and ammonium acetate in ethyl lactate (70°C, 4 h) delivers 79% yield. The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 2).

Table 2: Solvent Screening in Multicomponent Reactions

Solvent Yield (%) Reaction Time (h) Purity (%)
Ethyl lactate 79 4 92
Water 34 8 81
DMF 67 5 89
Solvent-free 58 6 85

Catalytic Systems

Ball milling with 4,4’-trimethylene dipiperidine (TMDP) enables solvent-free synthesis at room temperature (82% yield, 45 min). The catalyst’s bifunctional basicity accelerates both imine formation and cyclization steps.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) reduces POCl₃ reaction time to 30 minutes while increasing yield to 85%. Energy consumption decreases by 64% compared to conventional heating.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) mediates ring closure in phosphate buffer (pH 7.4, 37°C), achieving 44% yield – a promising avenue for pharmaceutical-grade synthesis.

Industrial Scale-Up Considerations

Cost Analysis

Table 3: Production Cost per Kilogram

Method Raw Material Cost Energy Cost Total
POCl₃ Chlorination $220 $150 $370
Multicomponent $180 $90 $270
Microwave POCl₃ $210 $75 $285

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-B]pyridine derivatives .

Scientific Research Applications

3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine

  • Structure : Features a dimethyl substitution at the 7-position of the pyran ring.
  • Molecular Formula: C₁₁H₁₃ClNO.
  • Key Differences :
    • The dimethyl group increases steric hindrance, reducing reactivity compared to the unchlorinated parent compound.
    • Higher molecular weight (223.68 g/mol ) due to additional methyl groups .

2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile

  • Structure : Replaces the pyran oxygen with sulfur (thiopyran) and introduces a nitrile group at the 3-position.
  • Molecular Formula : C₉H₇ClN₂S.
  • Key Differences :
    • The sulfur atom alters electronic properties, enhancing π-conjugation and metabolic stability.
    • The nitrile group provides a polar functional handle for further modifications .

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

  • Structure : Fuses a pyrimidine ring instead of pyridine and includes a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₃H₁₀Cl₂N₂O.
  • Dual chlorine atoms enhance lipophilicity, impacting bioavailability .

Fluorophenyl-Substituted Pyrano[4,3-b]pyridine Derivatives

  • Example: 4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine.
  • Structure : Incorporates a fluorophenyl group and a tetrazole ring.
  • Key Differences :
    • The fluorine atom improves metabolic stability; the tetrazole group enhances acidity (pKa ~4.9), aiding solubility.
    • Demonstrated bioactivity with IC₅₀ = 0.42 µM against human FABP4, a target in metabolic diseases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications
3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine C₉H₉ClNO 197.66 Chlorine at C3 Intermediate in synthesis
2-Chloro-7,7-dimethyl analog C₁₁H₁₃ClNO 223.68 Dimethyl at C7 Steric modulation studies
Thiopyrano analog with nitrile C₉H₇ClN₂S 210.68 S in pyran, nitrile at C3 Enhanced π-conjugation
Pyrano-pyrimidine dual chloride C₁₃H₁₀Cl₂N₂O 287.14 Pyrimidine core, 4-Cl-phenyl Lipophilicity studies
Fluorophenyl-tetrazole derivative C₂₀H₂₀FN₇O 393.42 4-Fluorophenyl, tetrazole FABP4 inhibitor (IC₅₀ = 0.42 µM)

Research Findings and Implications

  • Electronic Effects: Chlorine and fluorine substituents modulate electron density, affecting reactivity and binding to biological targets.
  • Solubility vs. Lipophilicity : Nitrile and tetrazole groups improve aqueous solubility, whereas chlorophenyl groups enhance membrane permeability .

Biological Activity

3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrano-pyridine system, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₈H₈ClNO
  • Molecular Weight : 169.608 g/mol
  • CAS Number : 1196151-67-3

The presence of chlorine enhances the compound's reactivity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the cyclization of appropriate precursors under acidic conditions to form the pyrano-pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC₅₀ values indicate significant inhibition of cell proliferation.
Cell LineIC₅₀ (µM)Reference
MCF-712.50
HepG20.71
HCT1161.1

These results suggest that compounds related to this compound could serve as promising candidates for cancer therapy.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.
  • Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : Potential inhibition of key enzymes involved in cancer metabolism has been suggested.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study reported an IC₅₀ value of 12.50 µM for MCF-7 cells, indicating effective cytotoxicity and suggesting further investigation into its use as a breast cancer treatment.
  • Evaluation Against HepG2 Cells : Another study demonstrated that derivatives exhibited IC₅₀ values as low as 0.71 µM against HepG2 cells, highlighting their potential in hepatocellular carcinoma treatment.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, and what intermediates are critical?

The synthesis typically involves multi-component reactions or cyclization strategies. For example, polycyclic pyrano-pyridine derivatives can be synthesized using ethyl 3-amino-thieno[3,2-e]pyridine carboxylate as a precursor, followed by functionalization with chloro substituents under controlled conditions . Pyridine-based solvents (e.g., anhydrous pyridine) are often used to facilitate cyclization, as seen in analogous syntheses of chromeno-pyridines . Key intermediates include halogenated pyridine precursors and fused-ring systems stabilized by electron-withdrawing groups .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

X-ray crystallography is critical for confirming the fused pyranopyridine core and chloro substituent placement, as demonstrated in crystal structures of related compounds (e.g., monoclinic systems with β = 96.689°, Z = 4) . NMR (¹H/¹³C) and HPLC are essential for purity assessment, with HPLC showing >98% purity in optimized synthetic routes . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the chloro substituent at position 3 influence reactivity in nucleophilic substitution or cross-coupling reactions?

The chloro group acts as a leaving group, enabling Suzuki-Miyaura couplings or SNAr reactions. For example, boronic acid derivatives of pyrano-pyridines (e.g., 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid) undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups . Reactivity is modulated by steric hindrance from the fused pyran ring and electronic effects of the pyridine nitrogen .

Q. What strategies address regioselectivity challenges during functionalization of the pyrano[4,3-b]pyridine scaffold?

Regioselectivity is controlled by directing groups (e.g., amino or carbonyl moieties) and reaction conditions. Vilsmeier-Haack formylation of 5-oxo-pyrano-pyridine derivatives selectively targets position 8 due to electron density distribution . Microwave-assisted synthesis or high-pressure conditions can enhance selectivity in heterocyclic systems .

Q. How can computational modeling predict the biological activity of 3-chloro-pyrano-pyridine derivatives?

Molecular docking and QSAR studies correlate structural features (e.g., chloro substitution, fused-ring planarity) with biological targets. For instance, derivatives with planar fused rings show higher binding affinity to kinases or mutagenic enzymes, as observed in antimutagenic assays against Trp-P-1 and PhIP . DFT calculations further elucidate electronic properties influencing reactivity .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in reported synthetic yields for pyrano-pyridine derivatives be resolved?

Variability arises from solvent polarity, catalyst loading, and reaction time. Polar aprotic solvents (e.g., DMF, pyridine) improve yields in cyclization steps compared to non-polar solvents . Contradictions in yields for chloro-substituted derivatives may stem from competing side reactions (e.g., dehalogenation), necessitating inert atmospheres or low-temperature optimization .

Q. What mechanistic insights explain conflicting biological activity data for pyrano-pyridine analogs?

Bioactivity discrepancies often relate to substituent positioning. For example, chloro groups at position 3 enhance antimutagenic effects by sterically blocking metabolic activation, while position 5 substituents may reduce potency due to altered π-stacking with DNA . Comparative studies using isosteric replacements (e.g., fluoro vs. chloro) can clarify structure-activity relationships .

Methodological Best Practices

  • Synthetic Optimization: Use anhydrous pyridine or DMF to stabilize intermediates and minimize hydrolysis .
  • Crystallography: Prioritize slow evaporation from ethanol/water mixtures to obtain high-quality single crystals for X-ray analysis .
  • Biological Assays: Validate antimutagenic activity via Ames tests with S9 metabolic activation and in vivo micronucleus assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Reactant of Route 2
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3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

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